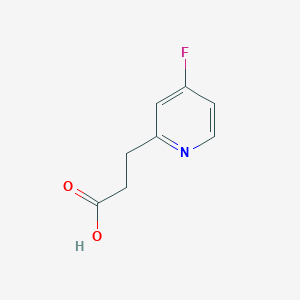

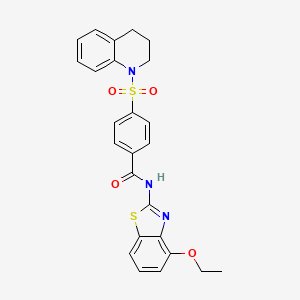

![molecular formula C21H29N5O3 B2555786 8-(4-甲氧基苯基)-N-辛基-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺 CAS No. 946311-48-4](/img/structure/B2555786.png)

8-(4-甲氧基苯基)-N-辛基-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a heterocyclic compound. It contains a triazole nucleus, which is one of the most important heterocycles and is present in many medicinal compounds . Triazole derivatives have been reported to possess a broad spectrum of biological activities including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

The synthesis of triazole derivatives has been achieved through various methods. One such method involves the use of microwave-assisted synthesis, which has been found to accelerate the reaction rate by about 50 times compared to conventional isothermal conditions . This method has been used to synthesize 1,2,4-triazole-3-carboxamides from esters and amines under mild, neutral conditions . Another method involves the substitution of a chloroxime with sodium azide in ethanol to form a 1,2,4-triazine-based azidoxime .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . In the synthesis of 1,2,4-triazole-3-carboxamides, an efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .科学研究应用

化学合成和聚合物应用

含二苯基甲硅烷基和四苯基甲硅烷基的聚合物: 研究探索了使用二氯二苯基甲硅烷合成含二苯基甲硅烷基和四苯基甲硅烷基的聚合物。这些聚合物,如聚酯、聚酰胺和聚酰亚胺,由于其独特的性质,在电子学、微电子学和膜技术中显示出潜力 (Brumǎ, Rusanov, & Belomoina, 2004).

三嗪衍生物的生物学意义

具有三嗪骨架的杂环化合物: 三嗪,包括咪唑并[2,1-c][1,2,4]三嗪,因其广泛的生物活性而被广泛研究。这些活性包括抗菌、抗真菌、抗癌、抗病毒、抗疟疾和抗炎特性。三嗪衍生物的结构多功能性使其成为药物开发的核心部分 (Verma, Sinha, & Bansal, 2019).

抗肿瘤和抗菌应用

咪唑衍生物和抗肿瘤活性: 探索咪唑衍生物,包括与四氢咪唑并[2,1-c][1,2,4]三嗪骨架相关的咪唑衍生物,以获得抗肿瘤活性,已显示出有希望的结果。这些化合物已被评审为开发新型抗肿瘤药物的潜力 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

1,2,3-三嗪的合成和抗肿瘤活性: 该综述重点介绍了 1,2,3-三嗪及其苯并和杂稠衍生物的广泛生物活性,证明了它们作为抗肿瘤化合物开发支架的潜力 (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).

环境应用

CO2 捕获和转化: 氮掺杂多孔聚合物,包括共价三嗪骨架 (CTF),由于其高表面积、永久孔隙率和结构可调性,已被确定为 CO2 捕获的有效材料。此类材料对于通过降低大气中 CO2 水平来应对气候变化至关重要 (Mukhtar et al., 2020).

作用机制

Target of Action

Azolo[1,2,4]triazines are structurally similar to known antiviral drugs and purine antimetabolites . Therefore, they might interact with similar targets, but this is speculative for the specific compound .

Mode of Action

The mode of action of azolo[1,2,4]triazines can vary depending on the specific compound and its targets. Some azolo[1,2,4]triazines have been found to have antiviral activity .

Biochemical Pathways

The biochemical pathways affected by azolo[1,2,4]triazines would depend on their specific targets. Given their structural similarity to antiviral drugs and purine antimetabolites, they might affect similar pathways .

Result of Action

The molecular and cellular effects of azolo[1,2,4]triazines can vary depending on their specific targets and mode of action. Some azolo[1,2,4]triazines have been found to have antiviral activity .

属性

IUPAC Name |

8-(4-methoxyphenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O3/c1-3-4-5-6-7-8-13-22-19(27)18-20(28)26-15-14-25(21(26)24-23-18)16-9-11-17(29-2)12-10-16/h9-12H,3-8,13-15H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXIDAOGBOQNNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

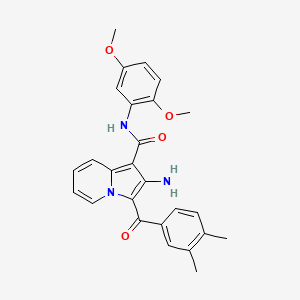

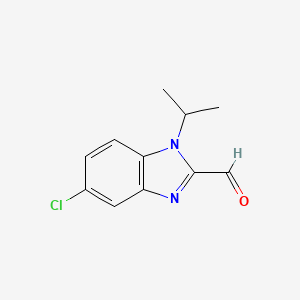

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2555711.png)

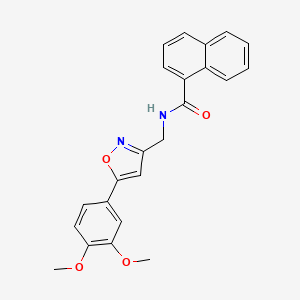

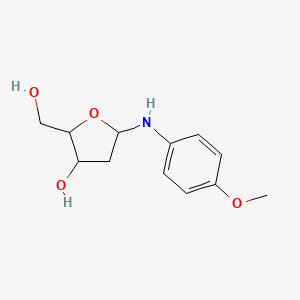

![(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555712.png)

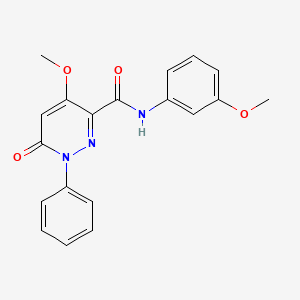

![Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate](/img/structure/B2555716.png)

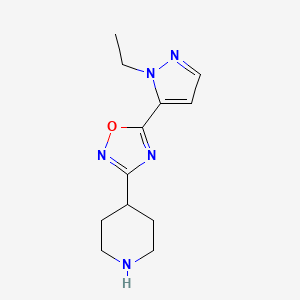

![{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2555717.png)

![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2555724.png)